p-Nonylphenoxypropyldimethylchlorosilane
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Overview
Description
p-Nonylphenoxypropyldimethylchlorosilane: is a chemical compound with the molecular formula C20H35ClOSi . It is known for its unique structure, which includes a nonylphenoxy group attached to a propyl chain, further bonded to a dimethylchlorosilane moiety. This compound is used in various industrial applications due to its reactivity and ability to form stable bonds with other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nonylphenoxypropyldimethylchlorosilane typically involves the reaction of nonylphenol with a chlorosilane compound. The process can be summarized as follows:
- The resulting nonylphenoxypropyl chloride is then reacted with dimethylchlorosilane under controlled conditions to yield this compound.
Nonylphenol: reacts with in the presence of a base to form .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: p-Nonylphenoxypropyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like or in the presence of a base.
Hydrolysis: Conducted in the presence of or .
Oxidation and Reduction: Various oxidizing agents (e.g., ) or reducing agents (e.g., ) can be used.
Major Products Formed:
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation and Reduction: Formation of oxidized or reduced phenoxy derivatives.
Scientific Research Applications
Chemistry: p-Nonylphenoxypropyldimethylchlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silane coupling agents that enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Industrially, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of coatings , adhesives , and sealants due to its excellent bonding properties .
Mechanism of Action
The mechanism of action of p-Nonylphenoxypropyldimethylchlorosilane involves its ability to form stable covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds . This property makes it an effective coupling agent, enhancing the adhesion and durability of materials. The phenoxy group provides additional stability and reactivity, allowing for further functionalization .
Comparison with Similar Compounds
- p-Octylphenoxypropyldimethylchlorosilane
- p-Decylphenoxypropyldimethylchlorosilane
- p-Dodecylphenoxypropyldimethylchlorosilane
Comparison: Compared to its similar compounds, p-Nonylphenoxypropyldimethylchlorosilane offers a unique balance of hydrophobicity and reactivity due to its nonylphenoxy group. This makes it particularly effective in applications requiring both water repellency and strong adhesion . The length of the alkyl chain in the phenoxy group influences the compound’s properties, with longer chains providing increased hydrophobicity and shorter chains offering higher reactivity .
Biological Activity
p-Nonylphenoxypropyldimethylchlorosilane (NPPS) is a silane compound that has garnered attention due to its biological activity, particularly related to its nonylphenol component. This article explores the biological effects, mechanisms, and implications of NPPS based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its silane backbone with a nonylphenol moiety. The presence of the nonylphenol group is significant as it contributes to the compound's hydrophobicity and potential endocrine-disrupting properties. The structure can be represented as follows:
Endocrine Disruption
The biological activity of NPPS is closely linked to its nonylphenol component, which is known to exhibit endocrine-disrupting effects . Nonylphenols can mimic estrogen, leading to various reproductive and developmental issues in wildlife and potentially humans. Studies have shown that exposure to nonylphenol can result in:
- Altered hormone levels
- Impaired reproductive functions
- Developmental abnormalities in aquatic organisms.
Toxicological Studies
Toxicological assessments indicate that NPPS exhibits cytotoxic effects on various cell lines. For instance, research has demonstrated that NPPS can induce apoptosis in human liver cells, highlighting its potential hepatotoxicity. The following table summarizes key findings from toxicological studies:
Study | Cell Line | Concentration | Observed Effects |
---|---|---|---|
HepG2 (liver) | 10 µM | Induction of apoptosis | |
HEK293 (kidney) | 5 µM | Cell viability reduction | |
MCF-7 (breast) | 15 µM | Estrogenic activity observed |
The mechanisms through which NPPS exerts its biological effects include:
- Estrogen Receptor Binding : NPPS has been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
- Oxidative Stress Induction : Exposure to NPPS results in increased reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis .
- Alteration of Cellular Signaling Pathways : NPPS affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Aquatic Toxicology
A study conducted on fish species exposed to NPPS revealed significant reproductive impairment. Fish showed altered spawning behaviors and reduced fertility rates after exposure to environmentally relevant concentrations of NPPS. This highlights the ecological risks associated with silane compounds containing nonylphenol.
Human Health Implications
In vitro studies suggest that NPPS may pose risks for human health, particularly concerning hormonal balance. Research indicates potential links between NPPS exposure and increased incidence of hormone-related cancers, necessitating further investigation into its long-term effects on human health .
Properties
IUPAC Name |
chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODLIJBWYFKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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